molecular formula C14H12Cl2N2O B5519384 3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE

3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE

Cat. No.: B5519384
M. Wt: 295.2 g/mol
InChI Key: LRKUCDZPKUHXDO-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE is a chemical compound with a complex structure, consisting of a benzamide core substituted with dichloro and dimethylpyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Similar structure but lacks the pyridyl group.

    4,6-Dimethyl-2-pyridylbenzamide: Similar structure but lacks the dichloro substitution on the benzene ring.

Uniqueness

3,4-DICHLORO-N~1~-(4,6-DIMETHYL-2-PYRIDYL)BENZAMIDE is unique due to the presence of both dichloro and dimethylpyridyl groups, which confer specific chemical and biological properties. This combination of substituents can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-5-9(2)17-13(6-8)18-14(19)10-3-4-11(15)12(16)7-10/h3-7H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKUCDZPKUHXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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